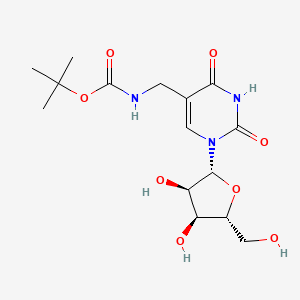

5-n-Boc-aminomethyluridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H23N3O8 |

|---|---|

Molecular Weight |

373.36 g/mol |

IUPAC Name |

tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |

InChI |

InChI=1S/C15H23N3O8/c1-15(2,3)26-14(24)16-4-7-5-18(13(23)17-11(7)22)12-10(21)9(20)8(6-19)25-12/h5,8-10,12,19-21H,4,6H2,1-3H3,(H,16,24)(H,17,22,23)/t8-,9-,10-,12-/m1/s1 |

InChI Key |

ZGNPHMCMMGKKGO-DNRKLUKYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

5-n-Boc-aminomethyluridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-n-Boc-aminomethyluridine is a modified nucleoside that serves as a valuable building block in the synthesis of chemically altered oligonucleotides and bioconjugates. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the 5-aminomethyl moiety allows for the strategic and controlled incorporation of a reactive amine into biological molecules. This guide provides an in-depth overview of its chemical structure, properties, and key experimental methodologies relevant to its application in research and drug development.

Chemical Structure and Properties

This compound is structurally analogous to the natural nucleoside uridine, with the key modification at the C5 position of the uracil base. The Boc group provides a stable yet readily cleavable protection for the primary amine, making it an ideal intermediate for further chemical modifications.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]carbamate |

| Molecular Formula | C15H23N3O8 |

| Molecular Weight | 373.36 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

| Isomeric SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)[C@H]2--INVALID-LINK--CO)O)O |

| InChI Key | ZGNPHMCMMGKKGO-DNRKLUKYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value/Information |

| Physical Form | Solid[1] |

| Melting Point | Specific data not publicly available. |

| Boiling Point | Specific data not publicly available. |

| Solubility | While specific quantitative data is not readily available, modified nucleosides are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and less soluble in water.[2][3] |

| Stability | The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4] The nucleoside structure itself may be susceptible to degradation under harsh acidic or basic conditions or by enzymatic action.[] |

Core Concepts and Applications

The primary utility of this compound lies in its function as a protected precursor to 5-aminomethyluridine. The Boc group can be selectively removed to unmask a primary amine, which can then be used for a variety of chemical transformations.

Caption: Logical relationship of this compound's features and applications.

Experimental Protocols

Detailed experimental data for this compound is not widely published. Therefore, the following protocols are representative methodologies based on standard procedures for the synthesis and use of Boc-protected compounds and modified nucleosides.

Synthesis of this compound (Representative Protocol)

This protocol describes the protection of the primary amine of 5-aminomethyluridine using di-tert-butyl dicarbonate (Boc2O).

Materials:

-

5-aminomethyluridine

-

Di-tert-butyl dicarbonate (Boc2O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-aminomethyluridine (1 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (1.5-2 equivalents) to the solution and stir at room temperature.

-

Add a solution of Boc2O (1.2-1.5 equivalents) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Boc Deprotection of this compound (Representative Protocol)

This protocol describes the removal of the Boc group to yield 5-aminomethyluridine, which can then be used in subsequent applications.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (for precipitation)

Procedure:

-

Dissolve this compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the complete removal of TFA.

-

The resulting residue is the TFA salt of 5-aminomethyluridine. If the free amine is required, the residue can be dissolved in a minimal amount of water and neutralized with a suitable base (e.g., ammonium hydroxide or a basic ion-exchange resin).

-

Alternatively, the product can be precipitated by the addition of cold diethyl ether to the reaction mixture, collected by filtration or centrifugation, and washed with diethyl ether.

Applications in Oligonucleotide Synthesis and Bioconjugation

Incorporation into Oligonucleotides

This compound, after conversion to its phosphoramidite derivative, can be incorporated into synthetic oligonucleotides using standard solid-phase synthesis protocols. The Boc-protected amine remains intact throughout the synthesis cycles. The final deprotection of the oligonucleotide using standard conditions (e.g., concentrated ammonium hydroxide) may also cleave the Boc group, or a separate acid treatment step can be employed if orthogonal protection is desired.[6]

Caption: Workflow for incorporating 5-aminomethyluridine into synthetic oligonucleotides.

Bioconjugation

Following the deprotection of the Boc group, the resulting primary amine on the uridine moiety can be used for various bioconjugation reactions. A common strategy involves the coupling of the amine with N-hydroxysuccinimide (NHS) esters of molecules such as fluorophores, biotin, or drugs.

Caption: General workflow for bioconjugation using 5-aminomethyluridine.

Disclaimer: The experimental protocols provided are representative and may require optimization for specific applications and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 5-n-Boc-aminomethyluridine in Modern Molecular Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of molecular biology and drug development, the ability to precisely modify and label nucleic acids is paramount. Among the arsenal of chemical tools available, 5-n-Boc-aminomethyluridine stands out as a versatile building block for the introduction of functional groups into DNA and RNA oligonucleotides. This technical guide provides an in-depth exploration of its applications, supported by experimental methodologies and quantitative data, to empower researchers in their quest for novel diagnostics and therapeutics.

At its core, this compound is a modified deoxyuridine nucleoside where a primary amine, protected by a tert-butyloxycarbonyl (Boc) group, is attached to the 5-position of the uracil base. The strategic placement of the Boc protecting group is the key to its utility. This acid-labile group ensures the amine remains inert during the automated solid-phase synthesis of oligonucleotides, preventing unwanted side reactions. Upon successful incorporation into the desired sequence, the Boc group can be selectively removed under mild acidic conditions, revealing a reactive primary amine. This amine then serves as a versatile chemical handle for the post-synthetic conjugation of a wide array of molecules, including fluorescent dyes, biotin, crosslinking agents, and other reporter groups.

Core Applications in Molecular Biology

The primary application of this compound lies in the site-specific labeling and modification of oligonucleotides. This capability has profound implications for various research areas:

-

Fluorescence Resonance Energy Transfer (FRET): By incorporating 5-aminomethyluridine at a specific position, a fluorescent donor or acceptor molecule can be attached. This allows for the design of FRET-based probes to study nucleic acid conformation, hybridization kinetics, and interactions with other molecules in real-time[1][2].

-

DNA-Protein Crosslinking: The reactive amine can be derivatized with a photoactivatable crosslinking agent. Upon photo-irradiation, this allows for the covalent trapping of proteins that bind to that specific region of the DNA or RNA, enabling the identification and mapping of protein-nucleic acid interaction sites[3][4][5][6].

-

Cellular Imaging and Tracking: Conjugation of fluorescent dyes to oligonucleotides containing 5-aminomethyluridine facilitates the visualization of their uptake, localization, and trafficking within living cells.

-

Diagnostic Probes: The attachment of reporter molecules like biotin enables the development of sensitive and specific diagnostic assays, such as in situ hybridization and microarray-based analyses.

Experimental Workflow: From Synthesis to Application

The journey from the this compound building block to a functional, modified oligonucleotide involves a series of well-defined steps.

Synthesis of 5'-DMT-5-(N-Boc-aminomethyl)-2'-deoxyuridine-3'-CE-phosphoramidite

The synthesis of the key phosphoramidite building block is a multi-step process that starts from a commercially available precursor.

Experimental Protocol:

A detailed protocol for a similar synthesis is described in the literature. Generally, the synthesis proceeds as follows:

-

Starting Material: The synthesis typically begins with a protected 2'-deoxyuridine, often 5-iodo-2'-deoxyuridine.

-

5'-Hydroxyl Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group to prevent its reaction during subsequent steps.

-

Introduction of the Aminomethyl Linker: A Sonogashira coupling reaction is commonly employed to couple a protected amino-alkyne, such as N-Boc-propargylamine, to the 5-position of the uridine base.

-

Phosphitylation: The final step involves the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety, yielding the final product.

The resulting 5'-DMT-5-(N-Boc-aminomethyl)-2'-deoxyuridine-3'-CE-phosphoramidite is then purified and can be used in automated oligonucleotide synthesizers.

Incorporation into Oligonucleotides

The modified phosphoramidite is incorporated into the desired oligonucleotide sequence using standard automated solid-phase DNA/RNA synthesis protocols.

Experimental Protocol:

-

The 5'-DMT-5-(N-Boc-aminomethyl)-2'-deoxyuridine-3'-CE-phosphoramidite is dissolved in anhydrous acetonitrile to the desired concentration (typically 0.1 M).

-

The vial is connected to a designated port on an automated DNA/RNA synthesizer.

-

The synthesis is programmed with the desired sequence, with the modified base introduced at the appropriate cycle.

-

Standard coupling, capping, oxidation, and detritylation steps are performed for each cycle of nucleotide addition[][8].

Quantitative Data:

| Parameter | Typical Value |

| Coupling Efficiency | >98% |

Boc Group Deprotection

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed, typically with aqueous ammonia. The Boc group, however, is stable to these conditions and requires a separate acid treatment for its removal.

Experimental Protocol:

-

The purified oligonucleotide still carrying the Boc protecting group is dissolved in water.

-

An equal volume of an acidic solution, such as 80% acetic acid or a dilute solution of trifluoroacetic acid (TFA), is added.

-

The reaction is incubated at room temperature for a specified time (e.g., 15-30 minutes for TFA).

-

The deprotected oligonucleotide is then purified, for example, by ethanol precipitation or size-exclusion chromatography.

Quantitative Data:

| Parameter | Typical Value |

| Deprotection Yield | >95% |

Post-Synthetic Labeling

The now-exposed primary amine on the uridine base is ready for conjugation with an amine-reactive molecule.

Experimental Protocol:

-

The deprotected amine-modified oligonucleotide is dissolved in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0).

-

The amine-reactive molecule (e.g., an N-hydroxysuccinimide (NHS) ester of a fluorescent dye) is dissolved in a suitable organic solvent like DMSO.

-

The solution of the amine-reactive molecule is added to the oligonucleotide solution.

-

The reaction mixture is incubated at room temperature for several hours to overnight.

-

The labeled oligonucleotide is purified from unreacted dye and unlabeled oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE)[9][10][11].

Quantitative Data:

| Parameter | Typical Value |

| Labeling Efficiency | 70-90% |

Conclusion

This compound is a powerful and indispensable tool in the molecular biologist's and drug developer's toolkit. Its ability to serve as a precursor for the site-specific introduction of a primary amine into oligonucleotides opens up a vast array of possibilities for labeling, crosslinking, and functionalization. The well-established protocols for its incorporation and subsequent modification, coupled with high efficiencies at each step, ensure its continued and expanding role in the development of sophisticated nucleic acid-based research tools, diagnostics, and therapeutics. By understanding the underlying chemistry and experimental workflows, researchers can effectively harness the potential of this versatile modified nucleoside to advance their scientific endeavors.

References

- 1. Intracellular oligonucleotide hybridization detected by fluorescence resonance energy transfer (FRET) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular oligonucleotide hybridization detected by fluorescence resonance energy transfer (FRET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA–Protein Cross-Linking - ChemistryViews [chemistryviews.org]

- 4. glenresearch.com [glenresearch.com]

- 5. An RNA-protein contact determined by 5-bromouridine substitution, photocrosslinking and sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of DNA-protein crosslink repair with the Purification of x-linked Proteins technique [edoc.ub.uni-muenchen.de]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Page Not Found. - Bio-Synthesis, Inc. - [biosyn.com]

5-n-Boc-aminomethyluridine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

5-n-Boc-aminomethyluridine is a modified pyrimidine nucleoside that serves as a crucial building block in the synthesis of modified oligonucleotides and for the labeling of RNA. The presence of a tert-butyloxycarbonyl (Boc) protecting group on the 5-aminomethyl functionality allows for its strategic deprotection and subsequent conjugation to other molecules, making it a valuable tool in drug discovery and development, as well as in the study of nucleic acid structure and function. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.

Physicochemical Properties

While specific experimental data for some physical properties of this compound are not widely published, the following table summarizes its known chemical and physical characteristics. It is recommended that users determine specific values experimentally for their particular applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₃N₃O₈ | [1] |

| Molecular Weight | 373.36 g/mol | [1] |

| IUPAC Name | tert-butyl N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]methyl]carbamate | |

| Appearance | Solid | [1] |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO and ethanol. Solubility in water is expected to be limited due to the hydrophobic Boc group.[2][] | |

| Stability | The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions.[4] The nucleoside structure may be susceptible to degradation at extreme pH values and elevated temperatures.[5] | |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Spectroscopic Data

¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the sugar moiety (protons on the ribose ring), the uridine base, and the aminomethyl linker.

¹³C NMR: Expected signals would include those for the carbonyl and quaternary carbons of the Boc group, the carbons of the ribose sugar, and the carbons of the pyrimidine ring.[6]

FTIR: Characteristic peaks would be expected for N-H stretching (from the carbamate and uridine), C=O stretching (from the ureido and carbamate groups), and C-O stretching (from the ribose and carbamate).

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be approximately 374.156 g/mol .

Experimental Protocols

Due to the lack of published, detailed protocols specific to this compound, the following sections provide generalized experimental procedures that can be adapted by researchers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the primary amine of 5-aminomethyluridine with di-tert-butyl dicarbonate (Boc₂O).[7]

Materials:

-

5-aminomethyluridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixtures)

Procedure:

-

Dissolve 5-aminomethyluridine in the chosen anhydrous solvent.

-

Add the base (e.g., TEA) to the solution.

-

Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction for several hours to overnight and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.[8]

General Protocol for Incorporation into Oligonucleotides

This compound can be incorporated into synthetic oligonucleotides using standard solid-phase phosphoramidite chemistry. This requires the prior conversion of the nucleoside to its phosphoramidite derivative.

Workflow for Solid-Phase Oligonucleotide Synthesis:

Caption: General workflow for solid-phase oligonucleotide synthesis.

Procedure Outline:

-

Phosphoramidite Synthesis: Convert this compound to its 3'-phosphoramidite derivative using standard phosphitylation chemistry.

-

Solid-Phase Synthesis: Utilize an automated DNA/RNA synthesizer.

-

Deblocking: The 5'-dimethoxytrityl (DMT) group of the growing oligonucleotide chain attached to the solid support is removed.

-

Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

-

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed, typically with aqueous ammonia. The Boc group on the 5-aminomethyluridine will remain intact under these conditions.

Post-Synthethic Labeling of RNA

The deprotected aminomethyl group on the uridine can be used for post-synthetic labeling of RNA with various molecules such as fluorophores or biotin.

Workflow for Post-Synthetic RNA Labeling:

Caption: Workflow for post-synthetic labeling of RNA.

Procedure Outline:

-

Boc Deprotection: Treat the purified oligonucleotide containing this compound with an acidic solution (e.g., trifluoroacetic acid) to remove the Boc group and expose the primary amine.[7]

-

Purification: Purify the deprotected oligonucleotide to remove the acid and byproducts, for example, by ethanol precipitation or HPLC.

-

Conjugation: React the amino-modified oligonucleotide with an activated label (e.g., an N-hydroxysuccinimide (NHS) ester of a fluorophore) in a suitable buffer (typically at a slightly basic pH to ensure the amine is deprotonated).

-

Final Purification: Purify the labeled oligonucleotide to remove any unreacted label, for example, by size-exclusion chromatography or HPLC.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a range of applications:

-

Structural Biology: The aminomethyl linker can be used to attach cross-linking agents to study RNA-protein interactions or to introduce conformational constraints to study RNA folding.[9]

-

RNA Labeling and Imaging: The ability to conjugate fluorophores allows for the visualization of RNA localization and trafficking within cells.

-

Therapeutic Oligonucleotides: The modification can be used to attach therapeutic payloads, such as small molecule drugs or peptides, to antisense oligonucleotides or siRNAs for targeted delivery.

-

Diagnostics: The linker can be used to attach biotin for the development of capture probes for nucleic acid-based diagnostic assays.

Conclusion

This compound is a valuable chemical entity for the modification and functionalization of nucleic acids. Its key feature is the acid-labile Boc protecting group, which allows for the strategic unmasking of a reactive primary amine for subsequent conjugation. While detailed physicochemical and spectroscopic data are not widely available in the public domain, the general protocols and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. It is strongly recommended that users perform their own characterization and optimization for their specific applications.

References

- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatives of Pyrimidine Nucleosides Affect Artificial Membranes Enriched with Mycobacterial Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. api.pageplace.de [api.pageplace.de]

- 9. 5-Bromouridine, 5-Bromo-Uridine, 5-Br-U Oligonucleotide Modification [biosyn.com]

The Strategic Integration of 5-n-Boc-aminomethyluridine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Modified nucleosides represent a cornerstone of this endeavor, offering a versatile platform for the development of targeted therapies. Among these, 5-n-Boc-aminomethyluridine has emerged as a promising building block for the synthesis of modified oligonucleotides with diverse potential applications, ranging from antiviral and anticancer agents to sophisticated drug delivery systems. The tert-butyloxycarbonyl (Boc) protecting group on the 5-aminomethyl moiety provides a strategic handle for controlled, site-specific conjugation and modification, making it a valuable tool in the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the potential applications of this compound in drug discovery, complete with experimental insights and workflow diagrams to aid researchers in harnessing its full potential.

Core Properties and Synthesis

This compound is a derivative of the naturally occurring nucleoside uridine. The key modification is the presence of a Boc-protected aminomethyl group at the C5 position of the uracil base. This modification offers several advantages:

-

Protected Amine Functionality: The Boc group provides a stable, acid-labile protecting group for the primary amine. This allows for the incorporation of the modified nucleoside into oligonucleotides using standard phosphoramidite chemistry without interference from the reactive amine.

-

Post-Synthetic Modification: Following oligonucleotide synthesis, the Boc group can be selectively removed under mild acidic conditions to expose the primary amine. This amine then serves as a reactive handle for the conjugation of a wide array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents.

-

Modulation of Physicochemical Properties: The aminomethyl group, once deprotected, can alter the local charge and hydrophilicity of the oligonucleotide, potentially influencing its binding affinity, cellular uptake, and nuclease resistance.

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound phosphoramidite is not readily found in the literature, a general synthetic strategy can be outlined based on established methods for nucleoside modification and phosphoramidite synthesis.

Diagram: General Synthetic Workflow for this compound Phosphoramidite

Caption: Synthetic scheme for this compound phosphoramidite.

Potential Applications in Drug Discovery

The unique chemical features of this compound open up a variety of potential applications in the development of novel therapeutics.

Antiviral and Anticancer Therapies

Derivatives of 5-aminomethyluridine have demonstrated notable biological activity. For instance, 5-(aminomethyl)-2'-deoxyuridine has been shown to inhibit the growth of murine Sarcoma 180 and L1210 cells in culture.[1] Furthermore, this compound and its azidomethyl precursor exhibit strong inhibitory effects against the replication of herpes simplex virus type 1 (HSV-1).[1] The mechanism of action is believed to involve the affinity of these analogs for the HSV-1 encoded pyrimidine deoxyribonucleoside kinase, a key enzyme in the viral replication cycle.[1]

While specific IC50 values for this compound are not extensively reported, the data for its deprotected counterpart and related analogs suggest its potential as a scaffold for the development of novel antiviral and anticancer agents. The Boc-protected form can be considered a prodrug that, upon cellular uptake and subsequent deprotection, releases the active aminomethyluridine.

Table 1: Qualitative Biological Activity of 5-Aminomethyluridine Analogs

| Compound | Target/Assay | Observed Effect | Reference |

| 5-(aminomethyl)-2'-deoxyuridine | Murine Sarcoma 180 (in culture) | Growth inhibition | [1] |

| 5-(aminomethyl)-2'-deoxyuridine | L1210 cells (in culture) | Growth inhibition | [1] |

| 5-(aminomethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | Strong inhibition of replication | [1] |

| 5-(azidomethyl)-2'-deoxyuridine | Herpes Simplex Virus type 1 (HSV-1) | Strong inhibition of replication | [1] |

Development of Modified Oligonucleotides

The primary application of this compound in drug discovery lies in its use as a monomer for the synthesis of modified oligonucleotides, such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.

Diagram: Workflow for Modified Oligonucleotide Synthesis and Application

Caption: General workflow for creating functional oligonucleotides.

-

Antisense Oligonucleotides (ASOs): The introduction of a 5-aminomethyl group can enhance the binding affinity of ASOs to their target mRNA and increase their resistance to nuclease degradation. The primary amine can be further conjugated with molecules that improve cellular uptake or target the ASO to specific tissues.

-

siRNAs: Modification of siRNAs with 5-aminomethyluridine could potentially reduce off-target effects and improve stability. The amine handle allows for the attachment of delivery agents or imaging probes.

-

Aptamers: Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. The incorporation of 5-aminomethyluridine can introduce a reactive site for the conjugation of therapeutic payloads, creating aptamer-drug conjugates (ADCs) for targeted cancer therapy. For instance, aptamers targeting nucleolin, a protein overexpressed on the surface of many cancer cells, can be functionalized with cytotoxic drugs for selective delivery.[2][3]

Experimental Protocols

While specific protocols for this compound are proprietary or not widely published, the following sections provide detailed methodologies for key related experimental procedures.

General Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard phosphoramidite cycle for incorporating a modified nucleoside like this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Materials:

-

This compound phosphoramidite solution (in anhydrous acetonitrile)

-

Standard DNA/RNA phosphoramidites (A, C, G, T/U)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Activator solution (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/pyridine/water)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Preparation: Install the phosphoramidite vials, reagent bottles, and the CPG column on the automated synthesizer.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Deblocking: The 5'-dimethoxytrityl (DMT) group of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 10-15 minutes) may be required for modified phosphoramidites to ensure high coupling efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

-

-

Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group is removed.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with a suitable deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine). For oligonucleotides containing acid-labile modifications like the Boc group, milder deprotection conditions may be necessary to avoid premature deprotection.

General Protocol for HPLC Purification of Modified Oligonucleotides

High-Performance Liquid Chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides. Reversed-phase HPLC is often used for oligonucleotides containing hydrophobic modifications.

Materials:

-

Crude, deprotected oligonucleotide solution

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0

-

Mobile Phase B: Acetonitrile

-

Desalting columns (e.g., Sephadex G-25)

Procedure:

-

Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.

-

HPLC Separation:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B concentration. The more hydrophobic, full-length product will elute later than the shorter, less hydrophobic failure sequences.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length oligonucleotide.

-

Solvent Removal: Evaporate the collected fractions to dryness using a vacuum centrifuge.

-

Desalting: Redissolve the purified oligonucleotide in water and desalt using a desalting column to remove the TEAA buffer salts.

-

Quantification: Determine the concentration of the purified oligonucleotide by measuring its absorbance at 260 nm.

General Protocol for Mass Spectrometry Characterization of Modified Oligonucleotides

Mass spectrometry is a crucial technique to confirm the identity and purity of synthetic oligonucleotides by verifying their molecular weight.

Instrumentation:

-

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer

Procedure (for ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of a volatile salt like ammonium acetate).

-

Infusion: Infuse the sample into the ESI source at a constant flow rate.

-

Ionization: The oligonucleotide molecules are ionized in the electrospray source, typically forming multiply charged negative ions.

-

Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer.

-

Data Analysis: The resulting mass spectrum will show a series of peaks corresponding to the different charge states of the oligonucleotide. Deconvolution software is used to process this data and calculate the accurate molecular mass of the oligonucleotide.

-

Verification: Compare the experimentally determined molecular mass with the theoretical mass calculated from the oligonucleotide sequence to confirm its identity.

Signaling Pathways and Mechanisms of Action

The incorporation of 5-aminomethyluridine into oligonucleotides can influence their interaction with cellular machinery and modulate specific signaling pathways.

Potential Mechanism of Antiviral Action

As a nucleoside analog, 5-aminomethyluridine, after intracellular conversion to its triphosphate form, can act as a competitive inhibitor or an alternative substrate for viral DNA or RNA polymerases.[4][5] Incorporation of the modified nucleotide into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.

Diagram: Putative Antiviral Mechanism of 5-Aminomethyluridine

References

- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 2. mdpi.com [mdpi.com]

- 3. Nucleolin Aptamer N6L Reprograms the Translational Machinery and Acts Synergistically with mTORi to Inhibit Pancreatic Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A mechanistic study on the cellular uptake, intracellular trafficking, and antisense gene regulation of bottlebrush polymer-conjugated oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

Navigating the Physicochemical Landscape of 5-n-Boc-aminomethyluridine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For 5-n-Boc-aminomethyluridine, its solubility profile across a range of solvents dictates its handling, purification, and formulation development.

Experimental Protocol: Isothermal Solubility Determination

The isothermal saturation method is a widely accepted technique to determine the equilibrium solubility of a compound in various solvents.

Methodology:

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including aqueous buffers (pH 3, 5, 7.4, and 9), purified water, and organic solvents relevant to synthesis and formulation (e.g., ethanol, methanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile, and ethyl acetate).

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in sealed vials. The vials are then agitated at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound is used for accurate quantification.

-

Data Reporting: Solubility is typically reported in mg/mL or µg/mL.

Data Presentation: Expected Solubility Profile (Hypothetical Data)

The following table illustrates how the quantitative solubility data for this compound should be structured for clear comparison.

| Solvent System (at 25°C) | Polarity Index | Expected Solubility (mg/mL) |

| Purified Water | 10.2 | Low |

| pH 3.0 Buffer | - | Moderate |

| pH 7.4 Buffer | - | Low |

| pH 9.0 Buffer | - | Low-Moderate |

| Methanol | 5.1 | High |

| Ethanol | 4.3 | Moderate-High |

| Acetonitrile | 5.8 | Moderate |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High |

| N,N-Dimethylformamide (DMF) | 6.4 | Very High |

| Ethyl Acetate | 4.4 | Low-Moderate |

Note: This table presents hypothetical data based on the general behavior of similar polar, protected nucleoside analogs. Actual experimental data is required for accurate assessment.

Stability Evaluation

Assessing the stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this evaluation, providing insights into the intrinsic stability of the molecule.[2]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2]

Methodology:

-

Stress Conditions: this compound is subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines:

-

Acidic Hydrolysis: 0.1 N to 1 N HCl at room temperature and elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 N to 1 N NaOH at room temperature and elevated temperature. The primary reaction is the deprotection of the Boc group.[1]

-

Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80-100 °C) for a specified duration.

-

Photostability: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact drug from its degradation products.

-

Peak Purity and Identification: Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the chromatographic peak of the parent drug is free from any co-eluting degradants. Mass spectrometry (LC-MS) is then employed to identify the structure of the major degradation products.

Data Presentation: Summary of Forced Degradation Results (Example Data)

The results of the forced degradation studies should be tabulated to summarize the extent of degradation and the number of degradation products formed under each stress condition.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | No. of Degradants |

| Acidic Hydrolysis | 1 N HCl | 24 | 60 | >90% | 1 (Deprotected amine) |

| Basic Hydrolysis | 0.1 N NaOH | 8 | RT | ~15% | 2 |

| Oxidative | 30% H₂O₂ | 24 | RT | ~5% | 1 |

| Thermal (Solid) | Dry Heat | 48 | 80 | <2% | Not Detected |

| Photolytic | ICH Q1B | - | - | <1% | Not Detected |

Note: This table presents example data. The primary degradation pathway under acidic conditions is expected to be the cleavage of the Boc protecting group.[1]

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for isothermal solubility determination.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Conclusion

While specific, publicly available quantitative data on the solubility and stability of this compound is limited, this guide provides the necessary framework for researchers and drug development professionals to generate this critical information. The detailed experimental protocols for solubility determination and forced degradation studies, coupled with the structured approach to data presentation and workflow visualization, offer a robust methodology for characterizing the physicochemical properties of this important modified nucleoside. Adherence to these established scientific principles will ensure the generation of high-quality, reliable data essential for advancing the development and application of this compound.

References

The Enigmatic Potential of 5-n-Boc-aminomethyluridine: A Technical Guide to Its Prospective Biological Activity in Cellular Systems

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of in-depth studies detailing the specific biological activity of 5-n-Boc-aminomethyluridine in cellular systems. While this compound is available from commercial suppliers and is noted for its potential, empirical data regarding its effects on cellular processes, such as quantitative measures of antiviral activity or its impact on cell cycle progression, are not yet published.

This technical guide, therefore, serves as a forward-looking exploration of the potential biological activities of this compound based on its chemical structure and the well-established roles of similar modified nucleosides. The experimental protocols, data tables, and signaling pathways presented herein are illustrative examples of how one might investigate this molecule and should be considered hypothetical until validated by experimental evidence.

Introduction to this compound

This compound is a modified pyrimidine nucleoside, structurally analogous to thymidine. Its key features are the uridine base, the deoxyribose sugar, and a C5 position modification consisting of an aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is a crucial element, rendering the amine non-reactive until its removal under acidic conditions. This feature suggests that this compound is likely a prodrug or a synthetic intermediate for creating more complex molecules.

The structural similarity to thymidine suggests two primary avenues for its potential biological activity:

-

As a probe for DNA synthesis: Following intracellular delivery and potential metabolic activation (phosphorylation), it could be incorporated into newly synthesized DNA.

-

As an antiviral or anticancer agent: As with many nucleoside analogs, it could interfere with the replication of viral or cellular genomes by acting as a chain terminator or by introducing mutations.

Hypothetical Biological Activity I: A Probe for DNA Replication

The most direct hypothesized application for this compound is in the labeling and detection of DNA synthesis, analogous to the widely used thymidine analogs BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine). After the Boc group is removed, the resulting 5-aminomethyl-2'-deoxyuridine (AmU) could be incorporated into DNA. The primary amine would then serve as a chemical handle for conjugation to a reporter molecule (e.g., a fluorophore).

Proposed Experimental Protocol: DNA Labeling and Detection

This protocol outlines a hypothetical workflow for using this compound to label DNA in proliferating cells.

1. Cell Culture and Labeling:

- Plate cells (e.g., HeLa, A549) on coverslips in a 24-well plate and grow to 60-70% confluency.

- Prepare a 10 mM stock solution of this compound in DMSO.

- Add the compound to the cell culture medium at a final concentration of 10-50 µM.

- Incubate for a period corresponding to the desired labeling window (e.g., 2 hours for S-phase labeling).

2. Cell Fixation and Permeabilization:

- Wash cells twice with phosphate-buffered saline (PBS).

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

- Wash three times with PBS.

- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

3. Boc Deprotection (Hypothetical):

- This step is unique to this compound and would require optimization.

- Treat cells with a mild acidic solution (e.g., 1 M HCl for 10 minutes, or 10% trifluoroacetic acid for 5 minutes) to remove the Boc group and expose the primary amine.

- Neutralize the acid with a suitable buffer (e.g., Tris-HCl, pH 8.5).

- Wash three times with PBS.

4. Fluorescent Labeling of Incorporated AmU:

- Prepare a labeling solution containing an amine-reactive fluorescent dye (e.g., an NHS-ester of Alexa Fluor 488) in a suitable buffer (e.g., PBS with 150 mM sodium bicarbonate, pH 8.3).

- Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.

- Wash three times with PBS.

5. Counterstaining and Imaging:

- Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

- Mount the coverslips on microscope slides.

- Image the cells using a fluorescence microscope.

Workflow Diagram

Hypothetical Biological Activity II: Antiviral Agent

Many modified nucleosides act as antiviral agents by being preferentially recognized by viral polymerases over host cell polymerases. Once incorporated into a growing viral DNA or RNA chain, they can either terminate elongation or introduce mutations that lead to a non-viable virus.

Proposed Mechanism of Action as an Antiviral

-

Cellular Uptake and Activation: this compound enters the cell.

-

Metabolic Conversion: Host or viral kinases phosphorylate the molecule to its triphosphate form. The Boc group may be removed at the nucleoside or nucleotide stage.

-

Incorporation by Viral Polymerase: The triphosphate analog is incorporated into the viral genome by a viral RNA or DNA polymerase.

-

Inhibition of Viral Replication: Chain termination or mutagenesis occurs, halting the production of new viral particles.

Proposed Experimental Protocol: Antiviral Activity Screening

This protocol describes a general method for screening the antiviral activity of this compound against a model virus (e.g., Herpes Simplex Virus-1, HSV-1).

1. Cytotoxicity Assay:

- Determine the concentration range at which this compound is not toxic to the host cells (e.g., Vero cells for HSV-1).

- Use a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to calculate the 50% cytotoxic concentration (CC50).

2. Plaque Reduction Assay:

- Seed Vero cells in 6-well plates and grow to confluence.

- Infect the cell monolayers with a known amount of HSV-1 (e.g., 100 plaque-forming units per well).

- After a 1-hour adsorption period, remove the virus inoculum.

- Overlay the cells with a semi-solid medium (e.g., DMEM with 0.5% methylcellulose) containing serial dilutions of this compound.

- Incubate for 2-3 days until viral plaques are visible.

- Fix and stain the cells (e.g., with crystal violet).

- Count the number of plaques in each well.

3. Data Analysis:

- Calculate the percentage of plaque inhibition for each drug concentration relative to an untreated virus control.

- Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.

- Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI indicates a more promising antiviral candidate.

Data Presentation: Illustrative Tables

The following tables demonstrate how quantitative data for this compound could be presented. Note: The data shown are for illustrative purposes only.

Table 1: Cytotoxicity of this compound in Vero Cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 88 |

| 200 | 52 |

| 400 | 15 |

| CC50 (µM) | ~205 |

Table 2: Antiviral Activity against HSV-1

| Concentration (µM) | Plaque Inhibition (%) |

| 0 (Control) | 0 |

| 1 | 15 |

| 5 | 48 |

| 10 | 85 |

| 25 | 98 |

| IC50 (µM) | ~5.2 |

| Selectivity Index (SI) | ~39.4 |

Signaling Pathway Diagram

Chemical Deprotection

A critical aspect of working with this compound, either in a biological or synthetic context, is the removal of the Boc protecting group to unmask the reactive primary amine. This is typically achieved under acidic conditions.

Conclusion

While the biological activity of this compound in cellular systems remains to be experimentally defined, its structure as a protected thymidine analog provides a strong rationale for its investigation as both a molecular probe for DNA synthesis and a potential therapeutic agent. The hypothetical frameworks provided in this guide offer a starting point for researchers to design and execute studies that will elucidate the true cellular functions of this intriguing molecule. Future work is required to move from theoretical potential to empirical data.

Methodological & Application

Application Notes and Protocols for Incorporating 5-Aminomethyluridine into Oligonucleotides via a Boc-Protected Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the incorporation of 5-aminomethyluridine into synthetic oligonucleotides using a 5-n-Boc-aminomethyluridine phosphoramidite. This method allows for the site-specific introduction of a primary amine functionality into a DNA or RNA sequence, enabling a wide range of downstream applications, including the conjugation of fluorophores, quenchers, proteins, and other moieties of interest.

Introduction

The site-specific modification of oligonucleotides is a powerful tool in various fields, including diagnostics, therapeutics, and fundamental biological research. The introduction of a primary amino group via 5-aminomethyluridine provides a versatile handle for post-synthetic labeling and conjugation. The use of a tert-butyloxycarbonyl (Boc) protecting group for the aminomethyl functionality allows for an orthogonal deprotection strategy. This means the Boc group can be removed under specific acidic conditions while the standard protecting groups on the nucleobases and phosphate backbone remain intact. This selective deprotection is crucial for on-support modifications or for minimizing side reactions during the final cleavage and deprotection steps.

Synthesis of this compound Phosphoramidite

The synthesis of the key building block, the this compound phosphoramidite, is a multi-step process that begins with a suitable uridine derivative. While a detailed synthetic organic chemistry protocol is beyond the scope of these application notes, the general strategy involves the introduction of the aminomethyl side chain at the 5-position of the uracil base, followed by protection of the amino group with a Boc anhydride. The final steps involve the standard dimethoxytritylation (DMT) of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group to generate the reactive phosphoramidite monomer required for automated solid-phase synthesis.

Solid-Phase Oligonucleotide Synthesis

The incorporation of the this compound phosphoramidite into an oligonucleotide sequence is performed using a standard automated DNA/RNA synthesizer. The synthesis cycle follows the well-established phosphoramidite chemistry.

Experimental Protocol: Automated Oligonucleotide Synthesis

-

Phosphoramidite Preparation: Dissolve the this compound phosphoramidite and standard DNA/RNA phosphoramidites (A, C, G, T/U) in anhydrous acetonitrile to the manufacturer's recommended concentration.

-

Synthesizer Setup: Install the phosphoramidite vials, along with the necessary activators (e.g., 5-ethylthio-1H-tetrazole), capping reagents, and oxidizing agents, on the automated synthesizer.

-

Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer's software, specifying the position(s) for the incorporation of the this compound.

-

Synthesis Initiation: Start the synthesis run on the desired scale (e.g., 1 µmol). The synthesis proceeds in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG).

-

Monitoring: The coupling efficiency of each step can be monitored by the trityl cation assay, which measures the amount of DMT cation released during the deblocking step.

Data Presentation: Coupling Efficiency

The coupling efficiency of modified phosphoramidites is a critical parameter for the successful synthesis of high-quality oligonucleotides.[1][2] While specific data for this compound is not extensively published, modified phosphoramidites can sometimes exhibit slightly lower coupling efficiencies than standard phosphoramidites.[1] It is recommended to perform a small-scale trial synthesis to determine the optimal coupling time for this modified base.

| Phosphoramidite | Average Coupling Efficiency (%) | Theoretical Yield of a 20-mer (%) |

| Standard A, C, G, T | >99% | >82% |

| This compound | 95 - 99% | 35 - 82% |

Note: The theoretical yield is calculated as (Average Coupling Efficiency)^n-1, where n is the number of bases in the oligonucleotide.

On-Support Deprotection of the Boc Group (Orthogonal Deprotection)

A key advantage of the Boc protecting group is its lability to acid, which allows for its selective removal while the oligonucleotide is still attached to the solid support. This enables on-support conjugation to the newly exposed primary amine. Standard base-labile protecting groups on the nucleobases (e.g., benzoyl, isobutyryl) and the cyanoethyl groups on the phosphates are stable under these conditions.

Experimental Protocol: On-Support Boc Deprotection

-

Post-Synthesis Wash: After the completion of the automated synthesis, ensure the solid support is thoroughly washed with anhydrous acetonitrile to remove any residual synthesis reagents.

-

Deprotection Solution: Prepare a fresh solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Deprotection Reaction:

-

Pass the 3% TCA in DCM solution through the synthesis column containing the CPG-bound oligonucleotide.

-

Allow the solution to remain in contact with the support for 2-3 minutes.

-

Repeat the flow-through and incubation cycle 2-3 times to ensure complete removal of the Boc group.

-

-

Washing: Thoroughly wash the support with DCM to remove the TCA and the cleaved Boc-related byproducts.

-

Neutralization: Wash the support with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DCM to neutralize any residual acid.

-

Final Wash: Wash the support extensively with anhydrous acetonitrile and dry the support under a stream of argon or nitrogen.

At this stage, the oligonucleotide is still attached to the solid support with a free primary amine at the desired uridine position, ready for on-support conjugation if desired.

Cleavage from Solid Support and Final Deprotection

If on-support conjugation is not performed, the next step is to cleave the oligonucleotide from the CPG support and remove the remaining protecting groups from the nucleobases and phosphate backbone.

Experimental Protocol: Cleavage and Deprotection

-

Ammonolysis: Transfer the CPG support to a sealed vial and add concentrated ammonium hydroxide.

-

Incubation: Heat the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the exocyclic amine protecting groups from the standard bases and the cyanoethyl groups from the phosphates.

-

Evaporation: After cooling to room temperature, carefully evaporate the ammonium hydroxide to dryness using a centrifugal evaporator.

-

Reconstitution: Resuspend the oligonucleotide pellet in sterile, nuclease-free water.

Purification and Analysis

The crude deprotected oligonucleotide will contain the full-length product as well as shorter failure sequences. Purification is essential to obtain a high-purity product.

Experimental Protocol: Purification by HPLC

-

Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying oligonucleotides. Anion-exchange HPLC can also be used.[3][4]

-

Column: A C18 column is typically used for RP-HPLC.

-

Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in acetonitrile is commonly used for elution.

-

Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length product.

-

Desalting: Desalt the purified oligonucleotide using a size-exclusion column or ethanol precipitation.

Data Presentation: Characterization Data

The purified oligonucleotide should be characterized to confirm its identity and purity.

| Analysis Method | Expected Result |

| RP-HPLC | A single major peak with a retention time characteristic of the full-length, modified oligonucleotide. |

| Mass Spectrometry (ESI-MS) | The observed molecular weight should match the calculated molecular weight of the 5-aminomethyluridine-containing oligonucleotide.[5][6] |

| UV-Vis Spectroscopy | Determine the concentration and purity (A260/A280 ratio) of the oligonucleotide solution. |

Logical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for incorporating 5-aminomethyluridine into oligonucleotides.

Caption: Experimental workflow for the incorporation of 5-aminomethyluridine.

Conclusion

The protocol described provides a robust method for the site-specific incorporation of a primary amine into an oligonucleotide sequence using a Boc-protected phosphoramidite. The orthogonal deprotection strategy offers flexibility for on-support modifications. Careful execution of the synthesis, deprotection, and purification steps will yield high-quality 5-aminomethyluridine-modified oligonucleotides suitable for a wide array of applications in research and drug development.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Current State of Oligonucleotide Characterization Using Liquid Chromatography-Mass Spectrometry: Insight into Critical Issues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for RNA Labeling and Tracking Using 5-n-Boc-aminomethyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track newly synthesized RNA is crucial for understanding the dynamics of gene expression, including transcription, transport, localization, and degradation. Metabolic labeling of RNA with modified nucleosides offers a powerful tool for these investigations. This document provides detailed application notes and protocols for a two-step RNA labeling strategy utilizing 5-n-Boc-aminomethyluridine.

This method involves the metabolic incorporation of this compound into nascent RNA transcripts within living cells. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle during incorporation. Following metabolic labeling, the Boc group is removed under mild conditions to expose a primary amine. This reactive amine can then be covalently labeled with a variety of probes, such as fluorescent dyes, for downstream analysis, including fluorescence microscopy. This approach allows for temporal control of labeling and offers versatility in the choice of reporter molecules.

Principle of the Method

The workflow is a two-stage process:

-

Metabolic Incorporation: Cells are cultured in the presence of this compound, which is taken up by the cells and incorporated into newly synthesized RNA by RNA polymerases.

-

Post-Labeling Conjugation: After incorporation, the Boc protecting group is removed, and the resulting primary amine on the uridine is conjugated to a reporter molecule, typically a fluorescent dye with an amine-reactive group (e.g., an NHS ester).

This strategy allows for pulse-chase experiments to study RNA turnover and provides a means to visualize the spatiotemporal dynamics of RNA within the cell.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with this compound in Cell Culture

This protocol describes the incorporation of this compound into the RNA of cultured mammalian cells.

Materials:

-

Mammalian cells of choice (e.g., HeLa, A549, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

TRIzol or other RNA extraction reagent

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 50-70% confluency on the day of the experiment.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. The final concentration in the cell culture medium will need to be optimized, but a starting point of 100-200 µM is recommended, similar to other uridine analogs.[1][2] Dilute the stock solution into pre-warmed complete cell culture medium.

-

Metabolic Labeling:

-

Aspirate the existing medium from the cells.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for the desired labeling period. For short pulse-labeling to detect nascent transcripts, 1-4 hours is a typical duration.[1] For studies of RNA stability, longer incubation times may be necessary.[1]

-

-

Cell Harvesting and RNA Extraction:

-

After the labeling period, aspirate the labeling medium.

-

Wash the cells once with cold PBS.

-

Lyse the cells directly on the plate by adding TRIzol and proceed with RNA extraction according to the manufacturer's protocol.

-

Protocol 2: Boc Deprotection of Labeled RNA

Crucial Note: Standard Boc deprotection with strong acids (e.g., TFA) will degrade RNA. The following protocol is a suggested starting point using milder conditions and requires careful optimization to maximize deprotection while minimizing RNA degradation.

Materials:

-

Purified RNA containing this compound

-

Anhydrous methanol

-

Oxalyl chloride

-

RNase-free water

-

RNA purification kit (e.g., column-based)

Procedure:

-

Reaction Setup: In an RNase-free microcentrifuge tube, dissolve the purified RNA in anhydrous methanol.

-

Deprotection Reaction:

-

Add oxalyl chloride to the RNA solution (a starting point of 3 equivalents relative to the estimated amount of incorporated uridine analog is suggested).[3][4]

-

Incubate at room temperature for 1-4 hours.[3] Optimization of reaction time is critical. Shorter times should be tested to minimize RNA damage.

-

-

RNA Purification:

-

Stop the reaction by adding RNase-free water.

-

Purify the RNA using an RNA purification kit to remove the deprotection reagents. Elute in RNase-free water.

-

Protocol 3: Amine-Reactive Labeling of Deprotected RNA with NHS-Ester Dyes

This protocol describes the conjugation of a fluorescent dye to the primary amine on the aminomethyluridine within the RNA.

Materials:

-

Deprotected RNA with free amines

-

Amine-reactive fluorescent dye (e.g., Cy5-NHS ester)

-

Anhydrous DMSO or DMF

-

0.1 M Sodium bicarbonate buffer (pH 8.3-8.5), RNase-free

-

RNA purification kit or ethanol precipitation reagents

Procedure:

-

Prepare Dye Stock Solution: Dissolve the NHS-ester dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use as NHS esters are moisture-sensitive.[5]

-

Labeling Reaction:

-

Dissolve the deprotected RNA in the sodium bicarbonate buffer.

-

Add the dye stock solution to the RNA solution. The optimal molar ratio of dye to RNA will need to be determined, but a starting point of a 50-fold molar excess of dye is recommended.[6]

-

Incubate the reaction for 2-4 hours at room temperature in the dark.

-

-

Purification of Labeled RNA:

-

Purify the labeled RNA to remove unconjugated dye. This can be achieved through ethanol precipitation or by using an RNA purification column. Repeat the purification step if necessary to ensure complete removal of free dye.

-

Protocol 4: Fluorescence Microscopy of Labeled RNA

This protocol provides a general workflow for visualizing the fluorescently labeled RNA in cells.

Materials:

-

Cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Metabolic Labeling and Conjugation: Perform Protocols 1, 2, and 3 on cells grown on coverslips. Note that for in situ labeling, the deprotection and conjugation steps would need to be adapted for fixed and permeabilized cells.

-

Cell Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Nuclear Staining:

-

Incubate the cells with DAPI or Hoechst solution for 5 minutes at room temperature.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope. The labeled RNA will be visualized in the channel corresponding to the fluorescent dye used, and the nucleus will be visible in the DAPI channel.

-

Data Presentation

Quantitative data for this compound is not yet widely available. The following tables provide analogous data from studies using other metabolic labeling reagents to offer a baseline for expected outcomes.

Table 1: Comparison of Uridine Analogs for Metabolic RNA Labeling

| Uridine Analog | Detection Method | Typical Concentration | Labeling Time | Reference |

| 4-thiouridine (4sU) | Thiol-specific biotinylation, SLAM-seq | 100-500 µM | 1-24 hours | [1][7] |

| 5-ethynyluridine (5-EU) | Click chemistry with azide-dyes | 100 µM - 1 mM | 1-24 hours | [8] |

| 5-bromouridine (BrU) | Immunodetection with anti-BrU antibody | 100-200 µM | 1-12 hours | [9] |

Table 2: Representative RNA Half-lives Determined by Metabolic Labeling

| Gene Class | Organism | Median Half-life | Method | Reference |

| All mRNAs | Mouse embryonic stem cells | >7 hours | 4sU-tagging | [10] |

| Transcription Factors | Mouse dendritic cells | ~2 hours | 4sU-tagging | [11] |

| Cytokines | Mouse dendritic cells | ~1 hour | 4sU-tagging | [11] |

Visualizations

Caption: Experimental workflow for RNA labeling using this compound.

Caption: Biochemical pathway for the two-step RNA labeling process.

References

- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 6. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro labeling strategies for in cellulo fluorescence microscopy of single ribonucleoprotein machines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic labeling of newly transcribed RNA for high resolution gene expression profiling of RNA synthesis, processing and decay in cell culture. | Semantic Scholar [semanticscholar.org]

- 11. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides with 5'-N-Boc-aminomethyluridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. The introduction of functional groups, such as primary amines, allows for the postsynthetic conjugation of a wide array of molecules, including fluorophores, quenchers, and bioactive peptides. The 5'-aminomethyluridine modification, in particular, offers a strategic point for such conjugations. Protecting the amino group with a tert-butyloxycarbonyl (Boc) group provides a stable derivative for automated solid-phase synthesis and allows for selective deprotection under specific acidic conditions, offering orthogonal protection strategies in complex oligonucleotide synthesis.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the 5'-N-Boc-aminomethyluridine phosphoramidite building block, its incorporation into oligonucleotides via automated solid-phase synthesis, and the subsequent deprotection strategies.

Data Presentation

Table 1: Reagents for 5'-N-Boc-aminomethyluridine Phosphoramidite Synthesis

| Reagent | Purpose | Supplier (Example) |

| 5'-Amino-5'-deoxyuridine | Starting material | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | Boc protection of the 5'-amino group | Thermo Fisher |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protection of the 5'-hydroxyl group | Glen Research |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Phosphitylating agent | Glen Research |

| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base for phosphitylation | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | Solvent for phosphitylation | Acros Organics |

| Pyridine, Anhydrous | Solvent and base for DMT protection | Sigma-Aldrich |

| Triethylamine (TEA) | Base for Boc protection | Sigma-Aldrich |

Table 2: Typical Coupling Efficiencies

| Nucleotide Position | Coupling Efficiency (%) |

| Standard DNA (A, T, C, G) | > 99% |

| 5'-N-Boc-aminomethyluridine | 97-99% |

| Average Stepwise Yield | ~98.5% |

Note: Coupling efficiencies can vary based on the synthesizer, reagents, and specific sequence.

Experimental Protocols

Protocol 1: Synthesis of 5'-N-Boc-aminomethyl-2'-deoxyuridine Phosphoramidite

This protocol outlines the synthesis of the key phosphoramidite building block required for oligonucleotide synthesis. The workflow involves three main steps: Boc protection of the 5'-amino group, DMT protection of the 5'-hydroxyl group, and finally, phosphitylation.

Workflow Diagram:

Caption: Synthesis of 5'-N-Boc-aminomethyluridine Phosphoramidite.

1.1. Boc Protection of 5'-Amino-5'-deoxyuridine:

-

Dissolve 5'-Amino-5'-deoxyuridine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (TEA) (1.5 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 5'-N-Boc-amino-5'-deoxyuridine.

1.2. 5'-O-DMT Protection:

-

Co-evaporate the dried 5'-N-Boc-amino-5'-deoxyuridine with anhydrous pyridine twice.

-

Dissolve the residue in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) in portions.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding cold methanol.

-

Concentrate the mixture and redissolve in dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-